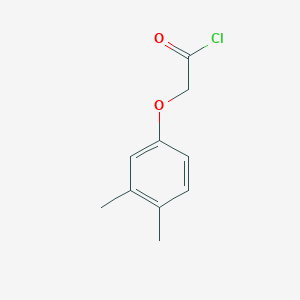

(3,4-Dimethylphenoxy)acetyl chloride

Description

Significance of Acyl Halides as Reactive Intermediates in Chemical Transformations

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom (-X). teachy.aibritannica.com Their general formula is RCOX, where R is an alkyl or aryl group, and X is a halogen. teachy.aiwikipedia.org Acyl chlorides are the most common members of this class. wikipedia.org

The significance of acyl halides in organic synthesis stems from their high reactivity. britannica.comwordpress.com The carbonyl carbon is bonded to two electronegative atoms (oxygen and the halogen), making it highly electron-deficient and an excellent electrophile. youtube.com This property makes acyl halides potent acylating agents and versatile intermediates for synthesizing a wide range of other compounds through nucleophilic acyl substitution reactions. wordpress.comlibretexts.org They are more reactive than their parent carboxylic acids or other derivatives like esters and amides. britannica.com

Key transformations involving acyl halides include:

Hydrolysis: They react with water to form the corresponding carboxylic acid. wikipedia.orgyoutube.com

Esterification: Reaction with alcohols yields esters, often with higher yields than direct esterification from carboxylic acids because the reaction is not reversible. britannica.comyoutube.com

Amidation: They react with ammonia (B1221849) and primary or secondary amines to produce primary, secondary, or tertiary amides, respectively. britannica.comyoutube.com

Anhydride (B1165640) Formation: Acyl halides can react with carboxylic acids or carboxylate salts to form acid anhydrides. wordpress.comlibretexts.org

This reactivity makes them crucial building blocks in the production of pharmaceuticals, polymers, dyes, and agrochemicals. teachy.aiwordpress.comontosight.ai

Contextualization of Aryloxyacetyl Chlorides in Organic Methodologies

Aryloxyacetyl chlorides are a specific subclass of acyl halides where the R group in the RCOX structure consists of an aryloxy group (Ar-O-). This structure imparts particular reactivity and utility in organic synthesis. The presence of the ether linkage and the aromatic ring influences the electronic properties and reaction pathways of the molecule.

Research has shown that the interaction of substituted aryloxyacetyl chlorides with Lewis acids, such as aluminum chloride, can lead to several distinct reaction pathways. rsc.org Depending on the substituents on the aromatic ring and the reaction conditions, these compounds can undergo:

Intramolecular Acylation: This can lead to cyclization, forming heterocyclic structures like benzofuranones. Electron-releasing substituents on the aryl ring tend to favor this pathway. rsc.org

Intermolecular Acylation: The acyl chloride can react with another aromatic solvent molecule (like benzene) in a Friedel-Crafts-type reaction to form an aryloxyacetophenone. rsc.org

Decarbonylation: A notable reaction is the loss of carbon monoxide from the aryloxyacetylium ion intermediate, which can lead to alkylation products. rsc.orgrsc.org

The choice of solvent and the nature of the substituents on the aryloxy group can be used to control the ratio of these products, making aryloxyacetyl chlorides versatile intermediates for constructing complex molecular frameworks. rsc.orgrsc.org

Research Landscape and Scope for (3,4-Dimethylphenoxy)acetyl Chloride

(3,4-Dimethylphenoxy)acetyl chloride functions as a specialized reagent within the broader context of aryloxyacetyl chlorides. Its primary role in the research and industrial landscape is that of a chemical intermediate used to introduce the (3,4-dimethylphenoxy)acetyl moiety into other molecules.

The synthesis of this compound is typically achieved through the reaction of (3,4-dimethylphenoxy)acetic acid with a chlorinating agent, a standard method for preparing acyl chlorides from carboxylic acids. libretexts.org

The main applications and research scope for (3,4-Dimethylphenoxy)acetyl chloride are found in its use as a raw material for the synthesis of:

Pesticides: It serves as a building block for creating more complex molecules with herbicidal or insecticidal properties.

Pharmaceuticals: The (3,4-dimethylphenoxy)acetyl group can be incorporated into larger molecules to create active pharmaceutical ingredients (APIs).

Dyes: It is used in the synthesis of various dyes.

As an acylating reagent, it allows for the attachment of the bulky and structurally specific (3,4-dimethylphenoxy)acetyl group onto alcohols, amines, and other nucleophiles, facilitating the construction of targeted molecules in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMDAZERMENIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethylphenoxy Acetyl Chloride and Analogous Acyl Chlorides

Conventional Synthetic Routes to Acyl Chlorides

Conventional methods for synthesizing acyl chlorides primarily involve the reaction of a carboxylic acid with a chlorinating agent. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Carboxylic Acid Chlorination via Thionyl Chloride and Oxalyl Chloride

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most frequently used reagents for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.comyoutube.com Since SO₂ and HCl are gases, their removal from the reaction mixture is straightforward, which simplifies the purification of the desired acyl chloride. chemguide.co.uk The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org The reaction is often performed neat or in an inert solvent. commonorganicchemistry.com While generally efficient, the use of pyridine (B92270) is sometimes mentioned in textbooks, although it is not strictly necessary for the reaction to proceed. organicchemistrytutor.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. wikipedia.orgresearchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts of this reaction, which include carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile, facilitating an easy workup. wikipedia.org However, a potential drawback is the formation of dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct when DMF is used as a catalyst. wikipedia.org

Table 1: Comparison of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Synthesis

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Conditions | Neat or in an inert solvent, often at reflux. commonorganicchemistry.com | Dichloromethane (DCM) at room temperature with catalytic DMF. commonorganicchemistry.com |

| Byproducts | SO₂, HCl (gaseous). masterorganicchemistry.comyoutube.com | CO, CO₂, HCl (gaseous). wikipedia.org |

| Advantages | Gaseous byproducts simplify purification. chemguide.co.uk | Milder, more selective reagent; volatile byproducts. wikipedia.orgresearchgate.net |

| Disadvantages | Can be less selective than oxalyl chloride. | Potential formation of carcinogenic byproduct with DMF catalyst. wikipedia.org |

| Reaction Mechanism | Forms a chlorosulfite intermediate. libretexts.org | Involves a Vilsmeier-Haack type intermediate with DMF. |

Utilization of Phthaloyl Chloride and Cyanuric Chloride in Acyl Chloride Formation

Beyond the more common reagents, other chlorinating agents such as phthaloyl chloride and cyanuric chloride are also employed in the synthesis of acyl chlorides.

Phthaloyl Chloride: This diacyl chloride is a reactive compound used in various acylation reactions. cymitquimica.com It can be used for the preparation of volatile acid chlorides from their corresponding acids. cymitquimica.com Phthaloyl chloride itself can be synthesized by reacting phthalic anhydride (B1165640) with chlorinating agents like thionyl chloride or phosgene. google.com

Cyanuric Chloride (Trichlorotriazine): Cyanuric chloride is a cost-effective reagent for converting carboxylic acids into their corresponding chlorides. nih.govmdma.ch The reaction is typically carried out in a suitable solvent like acetone (B3395972) in the presence of a tertiary amine such as triethylamine (B128534) (TEA). mdma.ch This method is advantageous as it avoids the formation of HCl as a byproduct. nih.gov The reaction proceeds rapidly at room temperature, and the byproducts, dichlorohydroxy- or chlorodihydroxy-s-triazine, are insoluble and can be easily filtered off. mdma.ch This method has been shown to be applicable for the synthesis of various acyl chlorides. wikimedia.orgwikipedia.org

Catalytic Strategies for the Preparation of Aryloxyacetyl Chlorides

Catalytic methods offer an alternative to stoichiometric reagents, often providing milder reaction conditions and improved efficiency.

Lewis Base Catalysis in Carboxylic Acid Activation

Lewis bases can be employed as catalysts in the activation of carboxylic acids for nucleophilic substitution. Tertiary amines and N-heterocyclic carbenes (NHCs) are common Lewis base catalysts that can facilitate the formation of acyl chlorides. rsc.org The mechanism generally involves the initial activation of the carboxylic acid, for example, by forming a mixed anhydride. This activated species is then intercepted by the Lewis base catalyst to form a reactive acylammonium or acylazolium intermediate. This intermediate is highly susceptible to nucleophilic attack by a chloride ion to generate the final acyl chloride. rsc.org

Formamide (B127407) Catalysis for Acid Chloride Generation

Formamides, particularly N,N-disubstituted formamides like N,N-dimethylformamide (DMF), can act as catalysts in the conversion of carboxylic acids to acyl chlorides, especially when used with reagents like oxalyl chloride or cyanuric chloride. nih.govwebsite-files.comresearchgate.net The catalytic cycle is believed to involve the in-situ formation of a Vilsmeier-Haack type reagent from the formamide and the chlorinating agent. organic-chemistry.org This intermediate then reacts with the carboxylic acid to generate the acyl chloride.

A notable application of formamide catalysis is in conjunction with cyanuric chloride (TCT). This combination provides a highly cost-effective method for generating acid chlorides. nih.gov For instance, N-formylpyrrolidine (FPyr) has been identified as a potent Lewis base catalyst for the transformation of carboxylic acids into acid chlorides using TCT. researchgate.netrsc.org This catalytic system is distinguished by its excellent cost-efficiency and scalability. rsc.org The reaction proceeds via the formation of an acid chloride intermediate, which is more reactive than the acid anhydride intermediates proposed in other methods. nih.gov

Table 2: Catalytic Methods for Acyl Chloride Synthesis

| Catalytic Strategy | Catalyst | Chlorinating Agent | Key Features |

| Lewis Base Catalysis | Tertiary Amines, N-Heterocyclic Carbenes (NHCs) | Various (e.g., via mixed anhydrides) | Forms reactive acylammonium or acylazolium intermediates. rsc.org |

| Formamide Catalysis | N,N-Dimethylformamide (DMF), N-Formylpyrrolidine (FPyr) | Oxalyl Chloride, Cyanuric Chloride (TCT) | Involves in-situ formation of Vilsmeier-Haack type reagents. organic-chemistry.orgresearchgate.netrsc.org Highly cost-effective with TCT. nih.gov |

Reaction Chemistry and Mechanistic Insights of 3,4 Dimethylphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Pathways Involving (3,4-Dimethylphenoxy)acetyl Chloride

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. chemeurope.com This reaction involves the replacement of the chloride leaving group by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. chemeurope.commasterorganicchemistry.com The high reactivity of acyl chlorides, including (3,4-Dimethylphenoxy)acetyl chloride, stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.

The reactions of (3,4-Dimethylphenoxy)acetyl chloride with alcohols (alcoholysis) to form esters and with amines (aminolysis) to form amides are classic examples of nucleophilic acyl substitution. These transformations are crucial in the synthesis of pharmaceuticals and other fine chemicals.

The predominant mechanism for these reactions is the addition-elimination pathway, which proceeds via a short-lived tetrahedral intermediate. chemeurope.comnih.gov While sometimes compared to an SN2 mechanism due to the substitution outcome, the pathway is distinct because it involves a two-step process rather than a single concerted step.

Mechanism Steps:

Nucleophilic Attack: The nucleophile (the oxygen from an alcohol or the nitrogen from an amine) attacks the electrophilic carbonyl carbon of (3,4-Dimethylphenoxy)acetyl chloride. This leads to the formation of a tetrahedral intermediate where the original trigonal planar geometry of the carbonyl carbon is disrupted. chemeurope.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. khanacademy.org

Deprotonation: If the nucleophile was neutral (e.g., R-OH or R-NH2), the resulting product will be protonated. A weak base, often a second equivalent of the amine or an added base like pyridine (B92270), removes the proton to yield the final, neutral ester or amide product. libretexts.org

Recent studies on the reaction of acetyl chloride with ethanol (B145695) have provided direct evidence for the existence of the protonated tetrahedral intermediate, confirming the viability of the addition-elimination mechanism over a direct SN2 pathway. nih.gov

Table 1: General Reaction Scheme for Nucleophilic Acyl Substitution

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| (3,4-Dimethylphenoxy)acetyl chloride | Alcohol (R-OH) | (3,4-Dimethylphenoxy)acetate Ester | Alcoholysis |

| (3,4-Dimethylphenoxy)acetyl chloride | Amine (R-NH2) | N-substituted-(3,4-Dimethylphenoxy)acetamide | Aminolysis |

Acyl transfer reactions, including those involving (3,4-Dimethylphenoxy)acetyl chloride, can be significantly accelerated through catalysis. Catalysts can enhance the electrophilicity of the acyl chloride or increase the nucleophilicity of the attacking species.

Several catalytic systems have been developed for acyl transfer reactions. For instance, bifunctional thiourea (B124793) catalysts have been found to be effective in promoting asymmetric Michael/acyl transfer reactions. beilstein-journals.org In a different approach, dinuclear zinc catalysts have been employed in enantioselective acyl transfer protocols that proceed through a cascade of Michael addition, intramolecular cyclization, and retro-Claisen reaction. oaepublish.com These strategies often utilize an acyl group as a temporary activating group to facilitate challenging transformations. oaepublish.com While not specifically documented for (3,4-Dimethylphenoxy)acetyl chloride, these catalytic methods represent the state-of-the-art in acyl transfer chemistry and could likely be adapted for its reactions.

Radical Processes Initiated by Acyl Chlorides

Beyond polar reactions, acyl chlorides can serve as precursors to acyl radicals. These nucleophilic radical species are versatile intermediates in carbon-carbon bond-forming reactions. nih.gov However, traditional methods for generating acyl radicals often require harsh conditions like high temperatures or UV irradiation. nih.gov

Modern synthetic methods have enabled the generation of acyl radicals from acyl chlorides under mild conditions using visible-light photoredox catalysis. nih.govrsc.org This strategy overcomes the high reduction potential of many acyl chlorides that makes them resistant to standard single-electron transfer (SET) activation. nih.gov

A recently developed method utilizes a nucleophilic organic catalyst to activate acyl chlorides via a nucleophilic acyl substitution mechanism. nih.govrsc.org The resulting intermediate possesses a weak bond that can be cleaved by low-energy photons (e.g., blue LEDs) to generate the desired acyl radical. nih.gov This approach is advantageous as it avoids high temperatures that can lead to undesired decarbonylation. nih.gov

Proposed Mechanism for (3,4-Dimethylphenoxy)acetyl Chloride:

Catalyst Activation: A nucleophilic catalyst attacks the (3,4-Dimethylphenoxy)acetyl chloride.

Intermediate Formation: A photosensitive intermediate is formed through nucleophilic acyl substitution.

Photochemical Cleavage: Upon irradiation with visible light, this intermediate undergoes homolytic cleavage to generate the (3,4-dimethylphenoxy)acetyl radical and a catalyst-derived radical.

Once generated, the (3,4-dimethylphenoxy)acetyl radical can participate in various synthetic transformations. A prominent application is the Giese addition, which involves the intermolecular addition of a nucleophilic radical to an electron-deficient alkene (a Michael acceptor). nih.govnih.gov

In a typical Giese reaction involving the (3,4-dimethylphenoxy)acetyl radical, the radical adds to an activated olefin, forming a new carbon-carbon bond. nih.gov This generates a new radical intermediate which is then trapped, often by a hydrogen atom donor, to yield the final product. nih.gov The use of photochemically generated acyl radicals from acyl chloride precursors has been successfully applied to Giese-type addition processes. nih.govresearchgate.net

Table 2: Giese Addition Reaction Example

| Radical Precursor | Radical Species | Radical Acceptor (Example) | Product Type |

| (3,4-Dimethylphenoxy)acetyl chloride | (3,4-Dimethylphenoxy)acetyl radical | Acrylonitrile | γ-Ketonitrile |

Electrophilic Aromatic Substitution Reactions: Friedel-Crafts Acylation with Aryloxyacetyl Chlorides

(3,4-Dimethylphenoxy)acetyl chloride can be used as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the (3,4-dimethylphenoxy)acetyl group onto an aromatic ring, forming an aryl ketone. organic-chemistry.org

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and the formation of a highly electrophilic acylium ion.

Mechanism of Friedel-Crafts Acylation:

Formation of Acylium Ion: (3,4-Dimethylphenoxy)acetyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a resonance-stabilized acylium ion.

Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electrons of an aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com

Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.orglibretexts.org

Mechanistic Studies of C-C σ-bond Difunctionalization utilizing Acyl Chlorides

The difunctionalization of carbon-carbon sigma (σ) bonds represents a formidable challenge in organic synthesis, yet it offers a powerful strategy for the rapid construction of molecular complexity. Acyl chlorides, including derivatives like (3,4-Dimethylphenoxy)acetyl chloride, have emerged as versatile reagents in these transformations, participating in reactions that forge new C-C and C-heteroatom bonds. Mechanistic investigations have been pivotal in understanding and optimizing these reactions, with a significant focus on palladium-catalyzed and visible-light-induced methodologies.

A prominent area of investigation has been the difunctionalization of strained ring systems, where the release of ring strain provides a thermodynamic driving force. For instance, visible-light-induced difunctionalization of the C-C σ-bond in alkylidenecyclopropanes (ACPs) has been achieved using acyl chlorides as bifunctional reagents, supplying both the acyl and chloride moieties. mdpi.com

The proposed mechanism for this photoredox-catalyzed reaction is initiated by the single-electron transfer (SET) from an excited photocatalyst to the acyl chloride. This process generates a crucial acyl radical and a chloride anion. The highly reactive acyl radical then undergoes addition to the double bond of the alkylidenecyclopropane. This addition results in the formation of a carbon-centered radical intermediate. Subsequent oxidation of this radical by the photocatalyst yields a carbocation. The final step involves a nucleophilic attack by the previously formed chloride anion, leading to the ring-opening of the cyclopropane (B1198618) and the formation of the difunctionalized product. mdpi.com

While specific studies detailing the use of (3,4-Dimethylphenoxy)acetyl chloride in C-C σ-bond difunctionalization are not prevalent in the reviewed literature, its reactivity can be inferred from studies on structurally similar acyl chlorides. The presence of the electron-donating dimethylphenoxy group is expected to influence the electronic properties of the acyl chloride and the resulting acyl radical, potentially impacting reaction rates and yields.

Palladium catalysis offers an alternative approach to C-C σ-bond difunctionalization with acyl chlorides. These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. In such a cycle, a low-valent palladium complex may initially undergo oxidative addition into the C-C σ-bond of a strained molecule. The resulting palladacycle can then react with an acyl chloride. This step can involve the formation of a Pd(IV) intermediate, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

The scope of acyl chlorides in these transformations is broad, accommodating a variety of aromatic and aliphatic derivatives. mdpi.com The reaction conditions, including the choice of photocatalyst, solvent, and light source, are critical for achieving high efficiency and selectivity.

The following interactive table summarizes representative examples of acyl chlorides used in the visible-light-induced difunctionalization of alkylidenecyclopropanes, providing a basis for predicting the reactivity of compounds like (3,4-Dimethylphenoxy)acetyl chloride.

| Acyl Chloride | Substrate | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1,1,4-triphenylbut-3-en-1-one | 96 |

| 4-Methylbenzoyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1-phenyl-1-(p-tolyl)but-3-en-1-one | 98 |

| 4-Methoxybenzoyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1-(4-methoxyphenyl)-1-phenylbut-3-en-1-one | 99 |

| 4-Chlorobenzoyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1-(4-chlorophenyl)-1-phenylbut-3-en-1-one | 85 |

| 3,4-Dichlorobenzoyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1-(3,4-dichlorophenyl)-1-phenylbut-3-en-1-one | 72 |

| 2-Thiophenecarbonyl chloride | (Cyclopropylidenemethylene)dibenzene | 4-chloro-1-phenyl-1-(thiophen-2-yl)but-3-en-1-one | 88 |

Data derived from analogous reactions in the literature to illustrate the scope of the transformation. mdpi.com

Advanced Synthetic Applications of 3,4 Dimethylphenoxy Acetyl Chloride in Organic Transformations

Derivatization Strategies for Amide and Ester Formation

The most prominent application of (3,4-Dimethylphenoxy)acetyl chloride is in the acylation of nucleophiles, particularly amines and alcohols, to form the corresponding amides and esters. This reactivity is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives. libretexts.org The reaction involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com

This process is typically vigorous and often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. fishersci.fi The formation of amides and esters from (3,4-Dimethylphenoxy)acetyl chloride is a versatile method for creating more complex molecules with potential biological activity. For instance, it has been used in the synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, highlighting its utility in generating complex amide structures.

Table 1: General Reaction for Amide and Ester Formation

| Reactant | Product | Conditions |

|---|---|---|

| Primary/Secondary Amine | N-substituted-(3,4-dimethylphenoxy)acetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

Conventional N-acylation reactions often rely on volatile organic solvents and stoichiometric amounts of base, generating significant waste. mdpi.com In recent years, green chemistry principles have spurred the development of more environmentally benign methodologies. For N-acylation using acyl chlorides, greener approaches focus on minimizing solvent use and employing alternative reaction media. humanjournals.com

One significant advancement is the use of water as a solvent for acylation reactions. mdpi.comorientjchem.org Although acyl chlorides react with water, under specific conditions (e.g., Schotten-Baumann reaction), the N-acylation of amines can be faster than the hydrolysis of the acyl chloride, allowing for high yields of the desired amide in an aqueous medium. orientjchem.org Other strategies include catalyst-free conditions and the use of heterogeneous catalysts that can be easily recovered and recycled. humanjournals.com While specific examples detailing green approaches for (3,4-Dimethylphenoxy)acetyl chloride are not prominent in the literature, the general principles developed for other acyl chlorides are applicable. These methods aim to reduce the environmental impact by improving reaction efficiency and simplifying work-up procedures. mdpi.comhumanjournals.com

When (3,4-Dimethylphenoxy)acetyl chloride reacts with a chiral, non-racemic amine or alcohol, the formation of a diastereomeric product is possible. The control of stereochemistry during this process is crucial, especially in the synthesis of pharmaceuticals and agrochemicals where only one stereoisomer may possess the desired biological activity.

Key considerations for achieving stereoselectivity include the nature of the substrate, the reaction conditions (temperature, solvent), and the potential for racemization. In reactions involving chiral amino acids or alcohols, the primary goal is to form the amide or ester bond without affecting the existing stereocenter. Acyl chloride reactions are generally rapid, which can minimize the risk of base-induced epimerization of adjacent stereocenters. However, careful selection of the base and reaction temperature is critical to preserve stereochemical integrity. While specific studies on stereoselective reactions involving (3,4-Dimethylphenoxy)acetyl chloride are limited, the fundamental principles of asymmetric synthesis would apply, potentially utilizing chiral auxiliaries or catalysts to control the stereochemical outcome.

Transition-Metal-Catalyzed Cross-Coupling Reactions of Acyl Chlorides

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, and acyl chlorides are valuable electrophiles in these transformations. thermofishersci.in These reactions allow for the construction of ketone frameworks, which are important structural motifs in many organic molecules.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming C-C bonds. One such reaction involves the coupling of acyl chlorides with organometallic reagents. While specific examples using (3,4-Dimethylphenoxy)acetyl chloride with organotrifluoroborates are not extensively documented, the general mechanism is well-established for other acyl chlorides. Potassium acyltrifluoroborates, for instance, can be coupled with aryl or vinyl halides. Conversely, the coupling of an acyl chloride like (3,4-Dimethylphenoxy)acetyl chloride with an organotrifluoroborate salt would represent a variation of the Suzuki-Miyaura coupling.

This type of reaction would typically involve a palladium(0) catalyst, a suitable ligand, and a base. The catalytic cycle is understood to involve oxidative addition of the acyl chloride to the Pd(0) center, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the ketone product and regenerate the catalyst.

The scope of transition-metal-catalyzed cross-coupling reactions with acyl chlorides is broad, enabling the synthesis of a wide variety of ketones. orgsyn.org Reactions such as the Sonogashira coupling with terminal alkynes, Suzuki coupling with boronic acids, and Stille coupling with organostannanes have been successfully applied to various acyl chlorides. mdpi.com

However, there are limitations. A significant challenge is the competing decarbonylation of the acylpalladium intermediate, which can lead to the formation of biaryl or other non-ketonic products, especially at elevated temperatures. rsc.org The substrate scope can also be limited by the functional group tolerance of the reaction. Highly reactive functional groups on either coupling partner may interfere with the catalytic cycle. For (3,4-Dimethylphenoxy)acetyl chloride, its utility in C-C bond formation would be influenced by the stability of the (3,4-dimethylphenoxy)acetyl-palladium intermediate and the specific reaction conditions employed to favor ketone formation over decarbonylation.

Table 2: Potential Cross-Coupling Reactions of (3,4-Dimethylphenoxy)acetyl Chloride

| Coupling Partner | Reaction Name | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| R-B(OH)2 | Suzuki Coupling | Pd(0) catalyst, Ligand, Base | Aryl/Alkyl Ketone |

| R-Sn(Bu)3 | Stille Coupling | Pd(0) catalyst, Ligand | Aryl/Alkyl Ketone |

| Terminal Alkyne | Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Ynones |

Diverse Utility in Functional Group Interconversions

The primary role of (3,4-Dimethylphenoxy)acetyl chloride in synthesis is to act as an acylating agent, which is a fundamental type of functional group interconversion. Beyond the formation of amides and esters, acyl chlorides can be converted into several other functional groups.

For example, reduction of an acyl chloride can yield either an aldehyde or a primary alcohol, depending on the reducing agent used. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) are known to selectively reduce acyl chlorides to aldehydes (Rosenmund reduction is another classic method), whereas stronger reducing agents like lithium aluminum hydride (LiAlH4) will reduce them all the way to primary alcohols.

Furthermore, reaction with organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents), can convert acyl chlorides into ketones or tertiary alcohols. vanderbilt.edu These transformations highlight the versatility of (3,4-Dimethylphenoxy)acetyl chloride as a building block, allowing for the introduction of the (3,4-dimethylphenoxy)acetyl moiety, which can then be transformed into a variety of other functional groups as required by a synthetic strategy.

Catalytic Dehydroxyhalogenations of Alcohols using Acyl Chlorideschemguide.co.uk

No research was found that specifically details the use of (3,4-Dimethylphenoxy)acetyl chloride for the catalytic dehydroxyhalogenation of alcohols.

Synthesis of Geminal Dichlorides from Aldehydeschemguide.co.uk

There is no available literature detailing a method for the synthesis of geminal dichlorides from aldehydes that employs (3,4-Dimethylphenoxy)acetyl chloride .

Activation of Carboxylic Acids for C-O and C-N Bond Constructionchemguide.co.uk

While acyl chlorides, in general, are used to activate carboxylic acids, no specific protocols or research findings were identified that utilize (3,4-Dimethylphenoxy)acetyl chloride for this purpose to facilitate C-O and C-N bond construction.

Due to the absence of specific data for (3,4-Dimethylphenoxy)acetyl chloride in these applications, the generation of data tables and detailed research findings as requested is not feasible.

Spectroscopic and Analytical Methods for the Characterization of Compounds Derived from 3,4 Dimethylphenoxy Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of derivatives synthesized from (3,4-dimethylphenoxy)acetyl chloride.

In a typical ¹H NMR spectrum of a derivative, the protons on the 3,4-dimethylphenoxy moiety exhibit characteristic chemical shifts. The aromatic protons typically appear as distinct signals in the downfield region (approximately 6.6-7.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The two methyl groups attached to the aromatic ring are expected to produce sharp singlet signals in the upfield region (around 2.2 ppm). The methylene (B1212753) protons (-O-CH₂-) of the acetyl group are sensitive to the neighboring ether oxygen and carbonyl group, typically resonating between 4.5 and 4.8 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (highly deshielded, appearing far downfield), the aromatic carbons (in the 110-160 ppm range), the methylene carbon of the acetyl group, and the two methyl carbons. The specific chemical shifts provide definitive evidence for the molecular backbone and the successful incorporation of the (3,4-dimethylphenoxy)acetyl unit into the final product.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical (3,4-Dimethylphenoxy)acetyl Derivative Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. The exact values will vary depending on the solvent and the specific derivative structure.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 6.6 - 7.0 | Multiplet/Singlets |

| Methylene Protons (-OCH₂-) | ¹H | 4.5 - 4.8 | Singlet |

| Methyl Protons (-CH₃) | ¹H | ~2.2 | Singlet |

| Carbonyl Carbon (-C=O) | ¹³C | 168 - 175 | N/A |

| Aromatic Carbons | ¹³C | 110 - 160 | N/A |

| Methylene Carbon (-OCH₂-) | ¹³C | 65 - 70 | N/A |

| Methyl Carbons (-CH₃) | ¹³C | 18 - 22 | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When (3,4-dimethylphenoxy)acetyl chloride is converted into its derivatives, such as esters or amides, the characteristic absorption band of the carbonyl group (C=O) in the IR spectrum undergoes a predictable shift.

The starting material, (3,4-dimethylphenoxy)acetyl chloride, would exhibit a very strong and sharp C=O stretching absorption at a high wavenumber, typically around 1800-1810 cm⁻¹. libretexts.orgreddit.com This high frequency is characteristic of the highly reactive acyl chloride functional group. Upon conversion to an ester derivative, this band would shift to a lower frequency, generally appearing in the 1735-1750 cm⁻¹ range. libretexts.org If an amide is formed, the carbonyl absorption shifts to an even lower wavenumber, typically between 1650 and 1690 cm⁻¹, due to resonance effects involving the nitrogen atom. libretexts.org

Other key absorptions that confirm the structure include the C-O stretching vibration of the ether linkage, which is expected around 1200-1250 cm⁻¹, and various bands corresponding to the aromatic ring (C=C stretching) and C-H bonds. The presence or absence of these key bands provides clear evidence of the chemical transformation that has occurred.

Table 2: Characteristic IR Absorption Frequencies for (3,4-Dimethylphenoxy)acetyl Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1800 - 1810 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Amide (C=O) | Stretch | 1650 - 1690 |

| Aryl Ether (C-O) | Stretch | 1200 - 1250 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The fragmentation pattern provides further structural proof. Common fragmentation pathways for these types of molecules often involve the cleavage of bonds adjacent to the carbonyl group and the ether oxygen. For instance, a characteristic fragment would correspond to the (3,4-dimethylphenoxy)acetyl cation or the 3,4-dimethylphenoxide cation. Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the piecing together of the molecular structure, confirming the connectivity of the atoms. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with very high accuracy, further validating the proposed structure.

Table 3: Potential Mass Spectrometry Fragments for Derivatives of (3,4-Dimethylphenoxy)acetyl Chloride

| Proposed Fragment Structure | Description | Potential m/z |

| [C₁₀H₁₁O₂]⁺ | 3,4-dimethylphenoxyacetyl cation | 163.07 |

| [C₈H₉O]⁺ | 3,4-dimethylphenoxide cation | 121.06 |

| [C₈H₁₀]⁺ | Xylene cation | 106.08 |

| [CH₂CO-R]⁺ | Fragment from acyl portion | Varies with R group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized derivative.

The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. For a proposed structure to be considered correct, the experimental values must agree with the calculated values to within a narrow margin of error (typically ±0.4%). This analysis confirms that the elemental composition of the synthesized compound is consistent with its proposed structure and that no significant impurities are present. For derivatives of (3,4-dimethylphenoxy)acetyl chloride, this technique would verify the precise ratio of carbon, hydrogen, and oxygen, as well as any other elements (like nitrogen in amides) introduced during the synthesis.

Table 4: Theoretical Elemental Composition of (3,4-Dimethylphenoxy)acetyl Chloride (C₁₀H₁₁ClO₂)

| Element | Symbol | Atomic Mass | Percentage Composition |

| Carbon | C | 12.01 | 60.46% |

| Hydrogen | H | 1.01 | 5.58% |

| Chlorine | Cl | 35.45 | 17.85% |

| Oxygen | O | 16.00 | 16.11% |

Computational and Theoretical Investigations of 3,4 Dimethylphenoxy Acetyl Chloride Reactivity and Selectivity

Theoretical Studies on Nucleophilic Substitution at Carbonyl Carbon

There are no specific theoretical studies available in the peer-reviewed literature that focus on the nucleophilic substitution mechanisms at the carbonyl carbon of (3,4-Dimethylphenoxy)acetyl chloride.

Theoretical studies on simpler molecules like acetyl chloride have established that the mechanism of nucleophilic substitution can vary. Density functional theory (DFT) calculations have been employed to investigate whether these reactions proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. For instance, studies on the chloride ion exchange with formyl chloride and acetyl chloride suggest a concerted mechanism involving a π-attack on the carbonyl group, without the formation of a stable tetrahedral intermediate. The presence and stability of such an intermediate are influenced by the nature of the nucleophile, the electrophile, and the solvent environment.

Computational Modeling of Catalytic Acylation Processes

Specific computational models for catalytic acylation processes involving (3,4-Dimethylphenoxy)acetyl chloride are not described in the current body of scientific literature.

For (3,4-Dimethylphenoxy)acetyl chloride, computational studies could model its interaction with various catalysts, such as Lewis acids or nucleophilic catalysts (e.g., 4-dimethylaminopyridine, DMAP). These models would likely focus on the geometry of the catalyst-substrate complex, the electronic changes upon complexation, and the energy profile of the subsequent reaction with a nucleophile. The steric bulk of the 3,4-dimethylphenoxy group could also play a significant role in the catalytic process, influencing the binding affinity and the accessibility of the carbonyl carbon.

Prediction of Reactivity and Stereoselectivity in Complex Systems

There are no published studies that specifically predict the reactivity and stereoselectivity of (3,4-Dimethylphenoxy)acetyl chloride in complex systems using computational methods.

The prediction of reactivity and stereoselectivity is a key application of computational chemistry in organic synthesis. For a molecule like (3,4-Dimethylphenoxy)acetyl chloride, computational methods could be used to predict its behavior in reactions with complex, chiral nucleophiles. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict the diastereomeric or enantiomeric excess of the product.

These predictions would require sophisticated computational models that accurately account for non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are often crucial in determining stereoselectivity. The conformational flexibility of the (3,4-Dimethylphenoxy)acetyl chloride molecule would also need to be considered. While the principles for such studies are well-established, their application to this specific compound has not yet been reported.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis and Reactions of 3,4 Dimethylphenoxy Acetyl Chloride

Atom Economy and Process Efficiency Metrics in Acylation Reactions

Green chemistry emphasizes not just the chemical yield but also the efficiency with which atoms from the reactants are incorporated into the final product. Atom Economy (AE) is a theoretical measure of this efficiency. However, for a more holistic view of a process's sustainability, metrics like Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are employed, as they account for all materials used, including solvents, reagents, and process aids, thereby reflecting the total waste generated. acs.orgacsgcipr.orgsheldon.nl

Illustrative Acylation Reaction: (3,4-Dimethylphenoxy)acetyl chloride + Ethanol (B145695) → Ethyl (3,4-dimethylphenoxy)acetate + HCl

Below is a table illustrating the calculation of these green metrics for this hypothetical reaction, comparing a traditional approach with a more optimized one.

| Metric | Formula | Traditional Process Example | Greener Process Example |

|---|---|---|---|

| Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 | (208.25 / (198.65 + 46.07)) x 100 = 84.7% | (208.25 / (198.65 + 46.07)) x 100 = 84.7% |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | (1 kg (3,4-Dimethylphenoxy)acetyl chloride + 0.23 kg Ethanol + 10 kg Solvent) / 0.88 kg Product = 12.76 | (1 kg (3,4-Dimethylphenoxy)acetyl chloride + 0.23 kg Ethanol + 2 kg Green Solvent) / 0.98 kg Product = 3.3 |

| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | ((1 + 0.23 + 10) - 0.88) / 0.88 = 11.76 | ((1 + 0.23 + 2) - 0.98) / 0.98 = 2.3 |

This table demonstrates that while the atom economy is inherent to the reaction stoichiometry, significant improvements in sustainability can be achieved by optimizing the process to reduce solvent use and increase product yield, which is reflected in lower PMI and E-Factor values. walisongo.ac.idresearchgate.net

Environmentally Benign Solvent Systems (e.g., Aqueous Media, Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Green chemistry encourages the use of more benign alternatives or, ideally, the elimination of solvents altogether.

For reactions involving highly reactive species like (3,4-Dimethylphenoxy)acetyl chloride, this presents a challenge. Acyl chlorides readily react with water, which would seem to preclude the use of aqueous media. savemyexams.com However, innovative approaches such as conducting reactions in biphasic systems or under specific pH control can sometimes allow for the use of water as a solvent. For example, the Schotten-Baumann reaction for amide synthesis from an acyl chloride and an amine is often performed in a two-phase system of water and an organic solvent. tandfonline.com

Solvent-free reactions represent an even greener alternative, where the reaction occurs between neat reactants, or on a solid support. nih.govfrontiersin.org For (3,4-Dimethylphenoxy)acetyl chloride, a solvent-free acylation could be envisioned with a non-volatile alcohol or amine, potentially with gentle heating or microwave irradiation to facilitate the reaction. chemijournal.com This approach not only eliminates solvent waste but can also lead to faster reaction times and easier product isolation. researchgate.netresearcher.life

Catalytic Innovations for Waste Minimization in Acyl Chloride Chemistry

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste. In the context of acyl chloride chemistry, a prime example is the Friedel-Crafts acylation, which traditionally requires more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgstudymind.co.uk This leads to large quantities of acidic waste that is difficult to handle and dispose of.

Modern catalytic methods aim to replace these stoichiometric reagents with true catalysts that are used in small quantities and can be recycled and reused. For the Friedel-Crafts acylation with (3,4-Dimethylphenoxy)acetyl chloride, solid acid catalysts such as zeolites or metal triflates could be employed. researchgate.netacs.org These catalysts are often more selective, leading to higher yields of the desired product, and can be easily separated from the reaction mixture by filtration, simplifying the work-up process and minimizing waste. sigmaaldrich.com

The following table compares the waste generation in a hypothetical Friedel-Crafts acylation of benzene (B151609) with (3,4-Dimethylphenoxy)acetyl chloride using a traditional versus a catalytic approach.

| Parameter | Traditional Friedel-Crafts (AlCl₃) | Catalytic Friedel-Crafts (e.g., Zeolite) |

|---|---|---|

| Catalyst Loading | Stoichiometric (e.g., 1.1 equivalents) | Catalytic (e.g., 0.05 equivalents) |

| Catalyst Nature | Consumable, forms complex with product | Recyclable, easily separable |

| Work-up Procedure | Aqueous quench, generates large volume of acidic waste | Simple filtration of the catalyst |

| Estimated E-Factor Contribution from Catalyst & Work-up | High (can be >5) | Low (typically <0.1) |

Strategies for Streamlined Synthesis and Reduced Synthetic Operations (e.g., Protection-Deprotection Avoidance)

The synthesis of (3,4-Dimethylphenoxy)acetyl chloride itself is typically a streamlined, one-step process involving the reaction of (3,4-dimethyl)phenol with a chlorinating agent like thionyl chloride or oxalyl chloride. libretexts.org A greener approach would be to integrate this step into a one-pot synthesis, where the (3,4-Dimethylphenoxy)acetyl chloride is generated in situ and then reacted with another nucleophile without being isolated. researchgate.netresearchgate.net This telescoping of reaction steps reduces the need for intermediate purification, minimizes solvent usage, and saves time and energy.

Furthermore, the high reactivity of the acyl chloride group can be harnessed for chemoselective reactions. In a molecule with multiple functional groups, such as hydroxyl and amino groups, it is often possible to selectively acylate one group over the other by carefully controlling the reaction conditions (e.g., temperature, pH, choice of base). This avoids the need for a multi-step protection-deprotection sequence for the other functional groups, thereby shortening the synthesis and reducing waste. biosynth.comgcwgandhinagar.com For example, an amine is generally more nucleophilic than an alcohol and can often be selectively acylated in the presence of a hydroxyl group. Such strategies are fundamental to designing more efficient and sustainable chemical processes.

Q & A

Q. What are the recommended synthetic routes for preparing (3,4-Dimethylphenoxy)acetyl chloride, and how can reaction conditions be optimized for yield?

A common method involves reacting (3,4-dimethylphenoxy)acetic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux, followed by purification via distillation or recrystallization . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to SOCl₂), using catalytic dimethylformamide (DMF) to accelerate reaction rates, and maintaining anhydrous conditions to minimize hydrolysis. Post-reaction quenching with ice water and extraction with non-polar solvents (e.g., ethyl acetate) improves yield .

Q. What safety protocols are critical when handling (3,4-Dimethylphenoxy)acetyl chloride in the laboratory?

Due to its reactivity with moisture and corrosivity, use personal protective equipment (PPE) such as nitrile gloves (0.3 mm thickness, tested against acyl chlorides) , chemical-resistant aprons, and splash goggles. Work in a fume hood with dry nitrogen purging to prevent hydrolysis. Store in sealed containers under inert gas (argon or nitrogen) at 2–8°C . Emergency measures include neutralizing spills with sodium bicarbonate and avoiding aqueous rinses for skin contact .

Q. How can researchers confirm the structural purity of (3,4-Dimethylphenoxy)acetyl chloride post-synthesis?

Characterization typically combines:

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for aromatic protons (δ 6.5–7.0 ppm), methyl groups (δ 2.1–2.3 ppm), and the acetyl chloride moiety (δ 4.5–4.7 ppm for CH₂Cl) .

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) confirm functionality .

- Melting Point : Compare observed values with literature data (e.g., ~158–160°C for related compounds) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of (3,4-Dimethylphenoxy)acetyl chloride in nucleophilic acyl substitution reactions?

The electron-withdrawing phenoxy group enhances electrophilicity at the carbonyl carbon, facilitating attack by nucleophiles (e.g., amines, alcohols). Kinetic studies suggest a two-step mechanism: initial tetrahedral intermediate formation, followed by chloride departure. Solvent polarity (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. pyridine) significantly affect reaction rates and byproduct formation .

Q. How can researchers mitigate competing side reactions during coupling reactions with amine nucleophiles?

Common side reactions include hydrolysis (yielding carboxylic acid) and over-acylation. Strategies include:

- Stoichiometric Control : Use 1.1 equivalents of acyl chloride to limit excess reagent.

- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow hydrolysis.

- In Situ Activation : Pre-activate amines with bases (e.g., Et₃N) to enhance nucleophilicity .

- Moisture-Free Conditions : Use molecular sieves or activated alumina to scavenge trace water .

Q. What are the stability profiles of (3,4-Dimethylphenoxy)acetyl chloride under varying storage conditions, and how does degradation impact downstream applications?

Stability studies indicate rapid hydrolysis in humid environments (t½ < 1 hour at 40% relative humidity). Degradation products include (3,4-dimethylphenoxy)acetic acid, which can inhibit enzyme activity in biological assays. For long-term storage, lyophilization in amber vials under argon increases stability to >6 months .

Q. How does the steric and electronic effects of the 3,4-dimethylphenoxy group influence the compound’s utility in pharmaceutical derivatization?

The methyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration in drug candidates. However, steric hindrance may reduce reactivity with bulky nucleophiles. Computational modeling (DFT) can predict sites for selective modification, such as para-substitution on the phenyl ring for enhanced binding affinity .

Q. What interdisciplinary applications exist for (3,4-Dimethylphenoxy)acetyl chloride beyond organic synthesis?

- Bioconjugation : Used to acylate lysine residues in proteins for antibody-drug conjugates.

- Polymer Chemistry : Initiator for ring-opening polymerization of lactones, yielding biodegradable polyesters.

- Analytical Chemistry : Derivatization agent for GC-MS analysis of hydroxyl-containing metabolites .

Methodological Notes

- Synthesis Optimization : Use DOE (Design of Experiments) to evaluate temperature, solvent, and catalyst effects .

- Contradiction Analysis : Conflicting safety data (e.g., glove material compatibility) should be resolved via vendor-specific penetration testing .

- Data Validation : Cross-reference NMR/IR results with computational spectra (e.g., Gaussian 16) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.